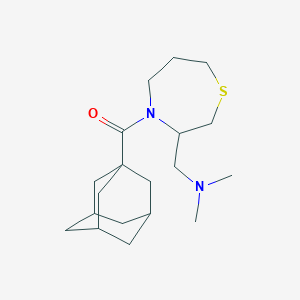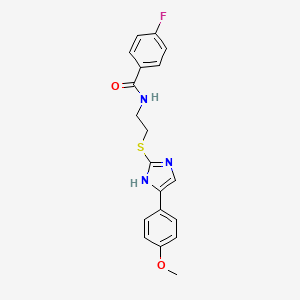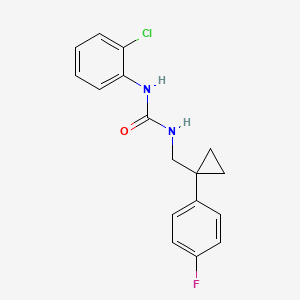![molecular formula C13H15N3O2S B2361161 1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one CAS No. 730997-92-9](/img/structure/B2361161.png)
1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction (XRD), IR spectroscopy, and NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through techniques such as melting point determination and NMR spectroscopy .Applications De Recherche Scientifique
Anticancer Research
1,2,4-Triazole derivatives: have been extensively studied for their potential as anticancer agents . The structural characteristics of these compounds allow them to bind with target molecules, which is crucial in the development of new cancer treatments. They have shown promising results in cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . Molecular docking studies further help in understanding their mechanism and binding modes, which is essential for designing drugs with higher efficacy and selectivity .
Enzyme Inhibition
These triazole derivatives also exhibit enzyme inhibition capacity . This is significant in the treatment of diseases where overactive enzymes play a role. By inhibiting specific enzymes, these compounds can regulate biological pathways that are otherwise detrimental to health.
Antimicrobial Activity
The antimicrobial properties of 1,2,4-triazole derivatives make them valuable in the development of new antibiotics . With antibiotic resistance on the rise, the synthesis of novel compounds that can combat resistant strains of bacteria is of paramount importance.
Agricultural Chemistry
In agriculture, 1,2,4-triazole derivatives are used to create fungicides, bactericides, and herbicides . Their ability to interfere with the biological processes of pests and weeds helps in protecting crops and ensuring better yields.
Material Science
In the field of material science , these compounds are explored for their potential in creating new materials with desirable properties . For instance, their incorporation into polymers could result in materials with enhanced durability or specific chemical resistances.
Environmental Science
Lastly, the environmental applications of 1,2,4-triazole derivatives are being researched. Their potential use in environmental remediation processes, such as the breakdown of pollutants or heavy metals, could be significant in addressing environmental pollution .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its potential uses, such as its potential as an antibacterial agent . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its mechanism of action.
Propriétés
IUPAC Name |
1-[4-methoxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(17)10-4-5-12(18-3)11(6-10)7-19-13-15-14-8-16(13)2/h4-6,8H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNWIAFUHOHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NN=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)
![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)


![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)
![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
